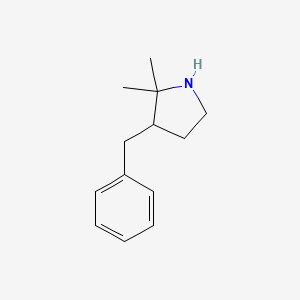

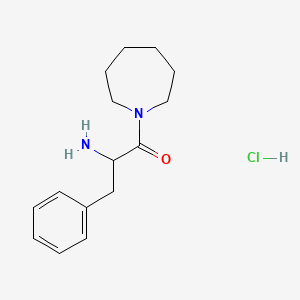

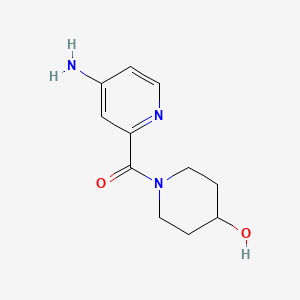

![molecular formula C15H15NO4 B1527571 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid CAS No. 1455122-90-3](/img/structure/B1527571.png)

4-[(2,4-Dimethoxyphenyl)amino]benzoic acid

Vue d'ensemble

Description

“4-[(2,4-Dimethoxyphenyl)amino]benzoic acid” is a chemical compound with the CAS Number: 108474-22-2 . Its molecular weight is 258.27 . The IUPAC name for this compound is 2’,4’-dimethoxy [1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “4-[(2,4-Dimethoxyphenyl)amino]benzoic acid” is 1S/C15H14O4/c1-18-12-7-8-13 (14 (9-12)19-2)10-3-5-11 (6-4-10)15 (16)17/h3-9H,1-2H3, (H,16,17) . The InChI key is XVVFNXGUNVVYOR-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Metabolomics and Detoxification

Metabolite Profile of Detoxification through Glycine Conjugation : A study on the detoxification of benzoic acid through glycine conjugation reveals significant insights. The research utilized metabolomics to understand the detoxification process, showing a high degree of inter-individual variation in detoxifying xenobiotics. It was found that glycine conjugation to hippuric acid does not lead to glycine depletion but is supplemented by ample glycine regeneration, maintaining glycine homeostasis during detoxification. This suggests a robust metabolic mechanism in response to benzoic acid exposure, with implications for understanding metabolic responses to various substances (Irwin et al., 2016).

Biochemical and Pharmacological Investigations

NMDA Receptor Function Enhancement : Research exploring the use of sodium benzoate as an add-on treatment for schizophrenia provides evidence of its potential to enhance N-methyl-d-aspartate receptor (NMDAR)-mediated neurotransmission. The study indicated significant improvements in symptom domains and neurocognition in patients with chronic schizophrenia, suggesting the relevance of d-amino acid oxidase inhibition in developing new treatments for neurological disorders (Lane et al., 2013).

Understanding Metabolic Pathways

Endogenous Metabolism of Benzoic Acid : A study focusing on the metabolism of benzoic acid revealed that salicylic acid (SA), a principal metabolite of aspirin and a compound central to plant defense mechanisms, occurs naturally in humans. Research demonstrated that ingestion of labeled benzoic acid led to labeled urinary salicyluric acid, indicating the metabolic conversion of benzoic acid to salicylic acid in humans. This finding suggests that SA might partly be an endogenous compound in humans, with implications for reassessing its role in human pathophysiology (Paterson et al., 2008).

Propriétés

IUPAC Name |

4-(2,4-dimethoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-12-7-8-13(14(9-12)20-2)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHMCOKWFSCGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-Dimethoxyphenyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

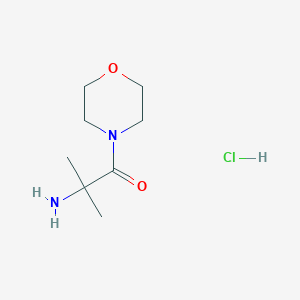

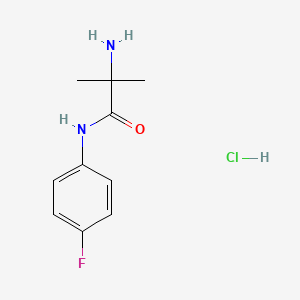

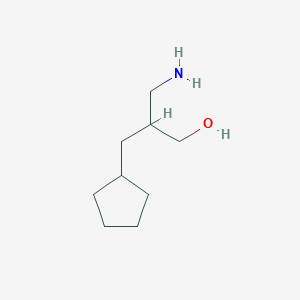

methylamine](/img/structure/B1527494.png)

![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)